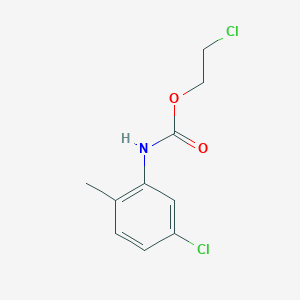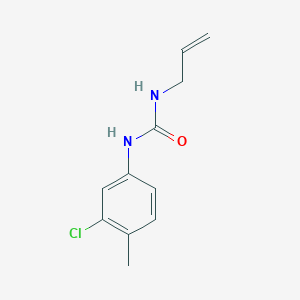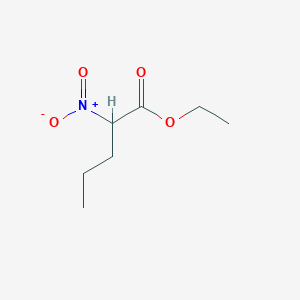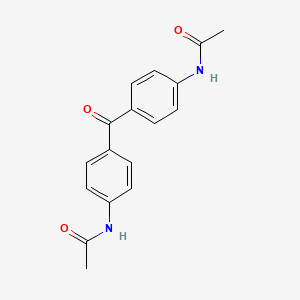
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of phenylureas. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,4-dichloroaniline+ethyl isocyanate→Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce ethyl-substituted amines.
科学的研究の応用
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death .
類似化合物との比較
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its effectiveness and applications compared to similar compounds.
Conclusion
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications.
特性
CAS番号 |
5006-82-6 |
|---|---|
分子式 |
C9H10Cl2N2O |
分子量 |
233.09 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14) |
InChIキー |
FTJWKYIMFVTWKY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


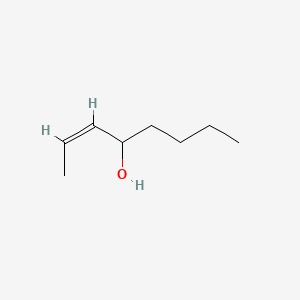


![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)


